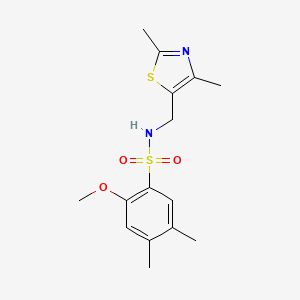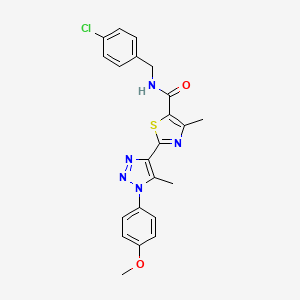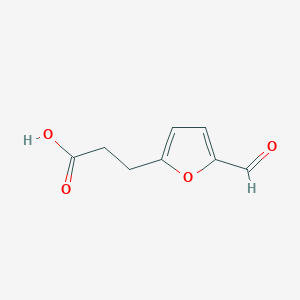
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O3S2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Applications
Copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, and genotoxicity properties, showcasing their potential in anticancer therapy. These complexes demonstrate a significant ability to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting a promising approach for cancer treatment (González-Álvarez et al., 2013).
Enzyme Inhibition Studies
Investigations into sulfonamide derivatives have also explored their role as enzyme inhibitors, offering insights into their therapeutic potential for treating diseases such as Alzheimer's. These compounds exhibit inhibition of key enzymes, potentially contributing to the development of new therapeutic agents (Abbasi et al., 2018).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical and molecular dynamic simulation studies have been conducted to understand the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide valuable insights into the molecular interactions and efficiency of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Synthesis and Structural Characterization
Research on the synthesis, characterization, and computational study of new sulfonamide molecules contributes to the understanding of their structural properties and potential applications. These studies are crucial for the development of novel compounds with enhanced performance in their respective applications (Murthy et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a 2,4-disubstituted thiazole structure have been found to interact withCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them potential targets for anticancer therapies .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins . The specific interactions depend on the substituents present on the thiazole ring .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and apoptosis . The exact downstream effects would depend on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
Similar compounds with a thiazole structure have been found to exhibit various pharmacokinetic properties, including variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Given its potential targets, it may induce cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Similarly, temperature can affect the compound’s stability and its interactions with target proteins .
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9-6-13(20-5)15(7-10(9)2)22(18,19)16-8-14-11(3)17-12(4)21-14/h6-7,16H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLZYVSZSGSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)





![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)

